Caspase-9 Inhibitor III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

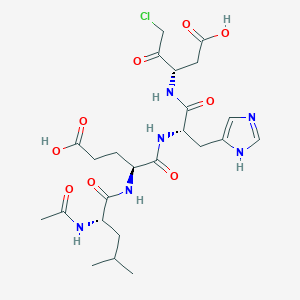

乙酰-亮氨酰-谷氨酰-组氨酰-天冬氨酰-氯甲基酮 (Ac-LEHD-cmk) 是一种合成肽类抑制剂,专门靶向胱天蛋白酶-9,这是一种参与凋亡途径的酶。胱天蛋白酶-9 在凋亡的内在途径中起着至关重要的作用,使 Ac-LEHD-cmk 成为凋亡研究和治疗应用中宝贵的工具。

准备方法

合成路线和反应条件

Ac-LEHD-cmk 的合成涉及固相肽合成 (SPPS) 方法。该方法允许将氨基酸按顺序添加到锚定在固体树脂上的不断增长的肽链中。一般步骤包括:

树脂加载: 第一个氨基酸,通常由一个临时的保护基团保护,被连接到树脂上。

脱保护和偶联: 保护基团被去除,下一个氨基酸,也受到保护,使用偶联试剂(如 N,N’-二异丙基碳二酰亚胺 (DIC) 和羟基苯并三唑 (HOBt))与不断增长的链偶联。

重复: 重复步骤 2 和 3 直到获得所需的肽序列。

裂解和纯化: 肽从树脂上裂解下来,并使用高效液相色谱 (HPLC) 进行纯化。

工业生产方法

Ac-LEHD-cmk 的工业生产遵循类似的原则,但在更大规模上进行。通常使用自动化肽合成仪来提高效率和一致性。最终产品经过严格的质量控制措施,包括质谱和 HPLC,以确保纯度和身份。

化学反应分析

反应类型

Ac-LEHD-cmk 主要由于存在氯甲基酮基团而经历取代反应。该基团可以与亲核试剂反应,导致与靶酶形成共价键。

常见试剂和条件

亲核试剂: 常见的亲核试剂包括蛋白质中半胱氨酸残基的硫醇基团。

条件: 反应通常在生理条件下发生(pH 7.4,37°C)。

主要产品

Ac-LEHD-cmk 与靶酶反应的主要产物是共价修饰的酶,其中氯甲基酮基团已与酶活性位点中亲核残基形成稳定的键。

科学研究应用

Ac-LEHD-cmk 由于其对胱天蛋白酶-9 的特异性而被广泛用于科学研究。一些关键应用包括:

凋亡研究: 用于研究胱天蛋白酶-9 在凋亡内在途径中的作用。

癌症研究: 研究其抑制癌细胞凋亡的潜力,从而提高癌症治疗的疗效。

心脏保护: 研究其对缺血再灌注引起的心肌损伤的保护作用.

神经保护: 探索其在神经退行性疾病中保护神经元免受凋亡的潜力。

作用机制

Ac-LEHD-cmk 通过不可逆地抑制胱天蛋白酶-9 来发挥其作用。氯甲基酮基团与胱天蛋白酶-9 的活性位点半胱氨酸残基反应,形成共价键,使酶失活。 这种抑制阻止了下游效应胱天蛋白酶的激活,从而阻止了凋亡级联反应 .

相似化合物的比较

类似化合物

Z-VAD-fmk: 一种广谱胱天蛋白酶抑制剂,靶向多种胱天蛋白酶,包括胱天蛋白酶-9。

Boc-D-fmk: 另一种与 Z-VAD-fmk 具有类似特性的广谱胱天蛋白酶抑制剂。

Z-IETD-fmk: 一种胱天蛋白酶-8 的选择性抑制剂。

独特性

Ac-LEHD-cmk 由于其对胱天蛋白酶-9 的高度特异性而独一无二,使其成为研究凋亡内在途径而不会影响其他胱天蛋白酶的宝贵工具。 这种特异性允许更精确地研究胱天蛋白酶-9 在各种生物过程和疾病中的作用 .

生物活性

Caspase-9 Inhibitor III, also known as Z-LEHD-fmk, is a selective inhibitor of caspase-9, which plays a crucial role in the intrinsic pathway of apoptosis. This compound has garnered attention for its potential therapeutic applications in various diseases characterized by dysregulated apoptosis, including neurodegenerative disorders, cancer, and acute liver injury.

Caspase-9 is activated in response to apoptotic signals and subsequently activates downstream effector caspases (caspase-3 and caspase-7), leading to cellular apoptosis. Inhibition of caspase-9 can alter apoptotic signaling pathways, potentially providing neuroprotective effects or enhancing the efficacy of certain cancer therapies.

This compound specifically binds to the active site of caspase-9, preventing its activation and thereby inhibiting the apoptotic cascade. This inhibition can lead to various biological outcomes depending on the cellular context:

- Neuroprotection : Studies have shown that intranasal delivery of Z-LEHD-fmk can reduce neurodegeneration in models of traumatic brain injury (TBI) by preventing caspase-9 activation and subsequent caspase-3-mediated cell death .

- Tumor Immunology : In cancer models, inhibition of caspase-9 has been linked to enhanced immune responses against tumors. For instance, blockade of caspase-9 signaling can provoke tumor innate sensing and enhance CD8+ T cell-mediated anti-tumor activity .

Case Studies

- Neurodegeneration : A study demonstrated that Z-LEHD-fmk administration significantly improved functional outcomes in rodent models of TBI by inhibiting caspase-9 activation and reducing downstream apoptotic signaling .

- Acute Liver Injury : Research indicated that inhibition of caspase-9 exacerbated liver damage in models of acute liver injury. The study found that Z-LEHD-fmk suppressed cytoprotective autophagy mechanisms, leading to increased cell death under stress conditions .

- Cancer Therapy : In a cancer study, the combination of Z-LEHD-fmk with Hsp90 inhibitors resulted in enhanced tumor regression and immune response, suggesting that targeting caspase-9 could be a viable strategy for improving cancer treatments .

Data Tables

属性

分子式 |

C24H35ClN6O9 |

|---|---|

分子量 |

587.0 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)/t15-,16-,17-,18-/m0/s1 |

InChI 键 |

JSRLQUNMFYXVQD-XSLAGTTESA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)C |

规范 SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |

序列 |

LEHD |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。